BenchChemオンラインストアへようこそ!

5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole

IDO1 inhibition Cancer immunotherapy Cellular Kynurenine Assay

5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole (CAS 1355178-12-9, C13H14N2, MW 198.26 g/mol) is a pseudo-natural product that integrates an indole fragment with a tetrahydropyridine moiety. This compound defines a novel type IV inhibitor chemotype for indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme and a key target in cancer immunotherapy and neurodegeneration.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B11901525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CCN=C(C1)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C13H14N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h4-6,8-9,15H,1-3,7H2
InChIKeyXXVQPUHAFIFWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole: IDO1 Inhibitor Chemotype & Procurement Specifications


5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole (CAS 1355178-12-9, C13H14N2, MW 198.26 g/mol) is a pseudo-natural product that integrates an indole fragment with a tetrahydropyridine moiety [1]. This compound defines a novel type IV inhibitor chemotype for indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme and a key target in cancer immunotherapy and neurodegeneration [1][2]. It targets apo-IDO1, preventing heme binding and inducing a unique conformational change, a mechanism distinct from classical active-site heme-competitive inhibitors [2].

Why 5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole Cannot Be Interchanged with Generic Indole-THP Analogs


The pharmacological profile of 5-(3,4,5,6-tetrahydropyridin-2-yl)-1H-indole is exquisitely sensitive to subtle structural modifications. A shift in the tetrahydropyridine attachment from the 2-position to the 4-position on the indole ring results in a complete change in primary target engagement—from potent IDO1 inhibition to high-affinity 5-HT6 receptor agonism [1]. Similarly, the enantiomeric configuration critically dictates IDO1 potency, with the (S,R)-enantiomer being up to 72-fold more active than its (R,S)-counterpart [1]. This steep structure-activity relationship (SAR) means that generic in-class substitution without rigorous stereochemical and regioisomeric control will lead to a profound loss of target engagement and biological function, directly compromising research outcomes and candidate progression [1].

Head-to-Head Quantitative Evidence for 5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole Versus Key Comparators


Cellular IDO1 Inhibitory Potency vs. Clinical Benchmark Epacadostat

In a cellular context, the (S,R)-enantiomer of the target compound (apoxidole-1) achieves an IC50 of 46.7±2.4 nM in HeLa cells for the reduction of kynurenine levels [1]. This potency is directly comparable to the clinically evaluated IDO1 inhibitor epacadostat, which in similar HeLa cellular assays demonstrates an IC50 of 4.2 nM, representing an approximately 11-fold higher potency [1][2]. While epacadostat is more potent in this cell-based context, the target compound offers a distinct type IV inhibitory mechanism, stabilizing the apo-form of the enzyme rather than competing with the heme cofactor, a feature that may be critical for overcoming resistance mechanisms associated with classical IDO1 inhibitors [1].

IDO1 inhibition Cancer immunotherapy Cellular Kynurenine Assay

Regioisomeric Differentiation: 2-yl vs. 4-yl Analogo's Pharmacological Switch

The simple migration of the tetrahydropyridine attachment from the indole 2-position (the target compound) to the 4-position radically alters the primary pharmacology. The 4-yl regioisomer, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, acts as a high-affinity 5-HT6 receptor agonist with an IC50 of 7.4 nM in [3H]-LSD binding and a functional EC50 of 1.0 nM for cAMP production [1]. This is in stark contrast to the 2-yl regioisomer's potent IDO1 enzyme inhibition. This switch demonstrates that the point of attachment on the indole core determines whether the compound engages a monoaminergic GPCR or a metabolic heme-enzyme, a critical distinction for experimental design [1][2].

Target selectivity GPCR vs. enzyme Structure-activity relationship

Stereochemical Stringency: 72-fold Enantiomeric Potency Gap

The biological activity of the apoxidole chemotype is entirely enantiodependent. The active (S,R)-enantiomer of the target compound exhibits an IC50 of 46.7±2.4 nM, while the (R,S)-enantiomer is substantially less active, displaying an IC50 of 2.44±0.56 μM [1]. This represents a 52-fold to 72-fold difference in potency between enantiomers, underscoring the absolute requirement for enantiomerically pure material in any functional study [1]. The compound's mechanism depends on a specific three-dimensional shape to bind and stabilize the apo-form of IDO1, as confirmed by a resolved crystal structure showing unique amino acid positioning induced by the active enantiomer [1].

Stereochemistry Enantiomeric purity Type IV inhibition

Best-Fit Application Scenarios for 5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole Based on Quantitative Evidence


Chemical Probe for Apo-IDO1 Stabilization and Heme-Displacement Studies

The compound's mechanism as a type IV inhibitor that binds and stabilizes apo-IDO1, confirmed by a 7.7°C shift in melting temperature (Tm) and an apparent dissociation constant (KD,app) of 1.1±0.3 μM, makes it a high-value chemical probe [1]. This application is specifically for studying the biology of heme-free IDO1, a conformation inaccessible to classical active-site or heme-competitive inhibitors like epacadostat.

Enantioselective Synthesis Method Development and Chiral Reference Standard

The dramatic 52- to 72-fold activity difference between enantiomers [1] makes the (S,R)-enantiomer a stringent reference standard for chiral analytical method development, chiral HPLC column calibration, and enantioselective synthesis optimization for academic and industrial labs developing new chiral IDO1 inhibitors.

IDO1-Dependent T-Cell Suppression Reversal in Immuno-Oncology Research

While less potent than epacadostat in acute cellular assays (46.7 nM vs 4.2 nM), the compound's distinct non-heme-competitive mechanism may offer an advantage in tumor microenvironments characterized by high heme turnover or resistance to heme-competitive inhibitors [1][2]. It is an ideal tool for dissecting IDO1-mediated immunosuppression in coculture models of T-cell proliferation and function.

Fragment-Based and Pseudo-Natural Product Library Design

As a chemically tractable pseudo-natural product that combines an indole and a tetrahydropyridine fragment via monopodal connectivity not found in nature, this compound serves as a validated starting point for library synthesis and fragment growth strategies aimed at discovering new IDO1 or other heme-enzyme modulators [1][3].

Quote Request

Request a Quote for 5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.